molecular formula C32H32N4O5S B15143218 HIV-1 inhibitor-17

HIV-1 inhibitor-17

Katalognummer: B15143218
Molekulargewicht: 584.7 g/mol
InChI-Schlüssel: VCNYRIZWJWIDIN-LJAQVGFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

HIV-1 inhibitor-17 is a novel compound designed to inhibit the activity of the HIV-1 protease enzyme. This enzyme is crucial for the maturation and replication of the HIV-1 virus, which causes acquired immune deficiency syndrome (AIDS). By inhibiting this enzyme, this compound aims to prevent the virus from replicating and spreading within the host.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of HIV-1 inhibitor-17 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of a core structure, followed by the introduction of various functional groups that enhance the compound’s inhibitory activity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and efficacy. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the production process.

Analyse Chemischer Reaktionen

Types of Reactions

HIV-1 inhibitor-17 undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions are typically derivatives of the original compound, with modifications that enhance its inhibitory activity or pharmacokinetic properties.

Wissenschaftliche Forschungsanwendungen

HIV-1 inhibitor-17 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its effects on viral replication and cell biology.

    Medicine: Explored as a potential therapeutic agent for treating HIV/AIDS.

    Industry: Utilized in the development of new antiviral drugs and diagnostic tools.

Wirkmechanismus

HIV-1 inhibitor-17 exerts its effects by binding to the active site of the HIV-1 protease enzyme. This binding prevents the enzyme from processing viral polyproteins into functional proteins, thereby inhibiting viral maturation and replication. The molecular targets include specific amino acid residues within the enzyme’s active site, and the pathways involved are related to the viral life cycle and host cell interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to HIV-1 inhibitor-17 include other HIV-1 protease inhibitors such as saquinavir, lopinavir, and darunavir. These compounds share a common mechanism of action but differ in their chemical structures and pharmacokinetic properties.

Uniqueness

This compound is unique due to its specific structural modifications that enhance its binding affinity and inhibitory activity against drug-resistant HIV-1 variants. This makes it a promising candidate for overcoming resistance issues associated with existing protease inhibitors.

Eigenschaften

Molekularformel

C32H32N4O5S

Molekulargewicht

584.7 g/mol

IUPAC-Name

3-[(5-amino-2,3-dihydroindol-1-yl)sulfonyl]-N-[(2S)-1-(4-methoxy-N-methylanilino)-1-oxo-3-phenylpropan-2-yl]benzamide

InChI

InChI=1S/C32H32N4O5S/c1-35(26-12-14-27(41-2)15-13-26)32(38)29(19-22-7-4-3-5-8-22)34-31(37)24-9-6-10-28(21-24)42(39,40)36-18-17-23-20-25(33)11-16-30(23)36/h3-16,20-21,29H,17-19,33H2,1-2H3,(H,34,37)/t29-/m0/s1

InChI-Schlüssel

VCNYRIZWJWIDIN-LJAQVGFWSA-N

Isomerische SMILES

CN(C1=CC=C(C=C1)OC)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCC5=C4C=CC(=C5)N

Kanonische SMILES

CN(C1=CC=C(C=C1)OC)C(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCC5=C4C=CC(=C5)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.